
Biorobin
Overview
Description
Mechanism of Action
Target of Action
Biorobin, also known as Kaempferol 3-O-robinobioside, is a flavonoid that primarily targets human lymphocytes . Lymphocytes are a type of white blood cell that plays a crucial role in the immune system. They are responsible for immune responses that protect the body against disease .
Biochemical Analysis
Biochemical Properties
Biorobin plays a significant role in biochemical reactions. It has been found to significantly inhibit the proliferation of human lymphocytes in vitro This suggests that this compound interacts with enzymes, proteins, and other biomolecules involved in cell proliferation
Cellular Effects
This compound has been shown to have a variety of effects on cells. For instance, it has been found to significantly inhibit the proliferation of human lymphocytes This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to inhibit the proliferation of human lymphocytes, suggesting it may interact with biomolecules involved in cell proliferation This could involve binding interactions with these biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Biorobin is typically extracted from plant sources. The preparation method involves solvent extraction from the bark of plants like Acacia (Sophora japonica) . The extraction process may include steps such as purification and crystallization to obtain the compound in a pure form. Industrial production methods may involve large-scale extraction and purification processes to ensure a consistent supply of the compound for research and commercial use .
Chemical Reactions Analysis
Biorobin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, which may have distinct biological activities.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Applications
1.1 Antiviral Properties
Recent studies have demonstrated that Biorobin exhibits significant antiviral activity, particularly against SARS-CoV-2. Molecular docking studies revealed that this compound has a binding energy of −8.17 kcal/mol with the main protease of the virus, indicating its potential as a therapeutic agent in combating COVID-19 . The favorable binding energy suggests that this compound could effectively inhibit viral replication by targeting critical enzymes involved in the virus's life cycle.
1.2 Anti-inflammatory Effects
This compound has also shown promise in reducing inflammation. In vitro studies indicate that it can inhibit the release of pro-inflammatory cytokines such as IL-8 and TNF-α, which are pivotal in inflammatory responses . This property positions this compound as a candidate for developing treatments for inflammatory diseases.
This compound's applications extend into industrial biotechnology, where it can be utilized in bioprocessing and biomanufacturing. Its role as a biocatalyst or bioactive compound can enhance production processes or lead to the development of novel bioproducts.
Case Study: Bioprocess Optimization
In a case study focusing on bioprocess optimization, this compound was incorporated into fermentation processes aimed at producing bioactive compounds from plant sources. The results indicated improved yields and efficiency, showcasing this compound's utility in industrial applications .
Environmental Applications
This compound's properties may also lend themselves to environmental applications, particularly in bioremediation efforts where phytochemicals are employed to detoxify contaminated environments.
Case Study: Phytoremediation Potential
Research highlighted the potential of using this compound in phytoremediation strategies aimed at soil contaminated with heavy metals. The compound's ability to enhance plant growth and resilience under stress conditions suggests it could facilitate the uptake and detoxification of pollutants .
Comparison with Similar Compounds
Biorobin is similar to other flavonoid compounds such as:
Kaempferol: A flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: Another flavonoid known for its strong antioxidant activity.
Rutin: A flavonoid glycoside with antioxidant and anti-inflammatory effects.
What sets this compound apart is its unique glycosidic linkage, which may contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
Biorobin, scientifically known as Kaempferol 3-O-robinobioside, is a flavonoid compound recognized for its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 594.518 g/mol |
Density | 1.8 ± 0.1 g/cm³ |
Melting Point | 221-223 °C |
Boiling Point | 941.7 ± 65.0 °C at 760 mmHg |
Flash Point | 312.8 ± 27.8 °C |
This compound's structure and properties indicate its potential for various biological interactions, particularly in modulating immune responses and exhibiting antioxidant activities.
Antiproliferative Effects
This compound has been shown to significantly inhibit the proliferation of human lymphocytes in vitro, with an IC50 value of approximately 25 mg/mL . This suggests a potential role in modulating immune responses, which could be beneficial in conditions characterized by excessive lymphocyte proliferation, such as autoimmune diseases.
Antioxidant Activity
The compound exhibits notable antioxidant properties, which are critical in combating oxidative stress-related conditions. Research indicates that flavonoids like this compound can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), thereby reducing oxidative damage in cells .
Cytotoxicity
This compound's cytotoxic effects have been explored in various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways, although the exact mechanisms remain to be fully elucidated. The inhibition of C-ABL kinase, a target involved in cell cycle regulation and apoptosis, has been suggested as a potential mechanism of action .
Case Studies
- In Vitro Studies on Lymphocyte Proliferation
-
Antioxidant Effects on Skin Cells
- In a study examining the effects of various flavonoids on HaCaT cells (human keratinocytes), this compound was found to enhance SOD and GSH-Px activities while decreasing malondialdehyde (MDA) levels, indicating reduced oxidative stress . This suggests its potential utility in dermatological applications.
- Cancer Cell Line Studies
This compound's biological activities can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By inhibiting specific kinases such as C-ABL, this compound can affect cell signaling pathways that regulate proliferation and apoptosis.
- Antioxidant Defense Enhancement : The compound enhances the body's antioxidant defenses by increasing the activity of key enzymes involved in mitigating oxidative damage.
- Modulation of Immune Responses : Its ability to inhibit lymphocyte proliferation suggests a role in regulating immune responses, potentially beneficial in autoimmune conditions or during inflammatory responses.
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-12(29)7-14(16)40-24(25)10-2-4-11(28)5-3-10/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTATXGUCZHCSNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Biorobin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17297-56-2 | |
Record name | Biorobin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224 - 226 °C | |
Record name | Biorobin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is biorobin and where is it found?
A1: this compound is a flavonoid glycoside. It is found in various plants, including Vaccinium vitis-idaea (lingonberry) [], Vangueria agrestis [], and Robinia viscosa [].
Q2: Has this compound shown potential for treating any specific diseases?
A2: While research is ongoing, one study identified this compound as a potential multi-target ligand against SARS-CoV-2, the virus responsible for COVID-19 []. It showed strong binding affinity to the main protease (MPro) of the virus, a key enzyme for viral replication []. Additionally, this compound demonstrated inhibitory activity against tyrosinase, an enzyme involved in melanin production, suggesting potential applications in dermatology or cosmetic formulations [].
Q3: Are there any other potential targets for this compound in the context of viral infections?
A4: Research indicates that this compound may also bind to other crucial targets in SARS-CoV-2 infection, namely the human angiotensin-converting enzyme 2 (hACE-2) and RNA-dependent RNA polymerase (RdRp) []. This multi-target binding ability makes this compound an intriguing candidate for further investigation as a potential antiviral agent.
Q4: What are the challenges in developing this compound as a potential therapeutic agent?
A4: Despite its potential, several challenges need to be addressed before this compound can be considered for therapeutic development. These include:
Q5: What analytical techniques are commonly used to study this compound?
A7: Researchers often employ techniques like ultra-performance liquid chromatography-triple quadrupole-mass spectrometry (UPLC-TQ-MS/MS) for the identification and quantification of this compound in plant extracts []. Additionally, computational tools like molecular docking are used to study its interactions with potential drug targets [, , , ].
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